N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1220029-55-9
VCID: VC2835913
InChI: InChI=1S/C12H14ClN5/c1-2-18(8-9-6-4-3-5-7-9)12-16-10(13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17)
SMILES: CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl
Molecular Formula: C12H14ClN5
Molecular Weight: 263.72 g/mol

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine

CAS No.: 1220029-55-9

Cat. No.: VC2835913

Molecular Formula: C12H14ClN5

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine - 1220029-55-9

Specification

CAS No. 1220029-55-9
Molecular Formula C12H14ClN5
Molecular Weight 263.72 g/mol
IUPAC Name 2-N-benzyl-6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C12H14ClN5/c1-2-18(8-9-6-4-3-5-7-9)12-16-10(13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17)
Standard InChI Key GMLMXPIQRGZABF-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl
Canonical SMILES CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine has a molecular formula of C₁₂H₁₄ClN₅ . The compound features a 1,3,5-triazine core with several key structural elements:

  • A benzyl group attached to one of the nitrogen atoms at position 2

  • An ethyl group also connected to the same nitrogen at position 2

  • A chlorine atom at position 6

  • Two primary amine groups at positions 2 and 4

This arrangement creates a molecule with specific steric and electronic properties that influence its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClN₅
CAS Number1220029-55-9
IUPAC Name2-N-benzyl-6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine
AppearanceSolid (presumed based on similar compounds)-
Storage ConditionsRoom temperature
Intended UseResearch and development only

Structural Comparison with Related Compounds

The structure of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine shares similarities with other triazine derivatives but differs in specific substitution patterns. Table 2 presents a comparison between this compound and related triazine derivatives.

Table 2: Comparison of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamineC₁₂H₁₄ClN₅~263.73 (calculated)Ethyl and benzyl groups at N2 position
N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamineC₁₁H₁₂ClN₅~249.70 (estimated)Methyl instead of ethyl group at N2 position
6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamineC₅H₈ClN₅173.60Two methyl groups at N position instead of benzyl and ethyl
6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamineC₈H₁₄ClN₅215.68Ethyl and isopropyl groups instead of benzyl and ethyl

Synthesis and Preparation

General Synthetic Approaches

The synthesis of triazine derivatives typically involves a series of controlled reactions under specific conditions. While the exact synthetic route for N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine is not explicitly detailed in the available sources, similar compounds in the 1,3,5-triazine-2,4-diamine family have established synthetic protocols that can serve as a reference.

Based on information from related compounds, the synthesis of triazine derivatives often involves the following general steps:

  • Preparation of a suitable triazine core structure

  • Introduction of appropriate substituents at specific positions

  • Purification and isolation of the desired product

ParameterValueNotes
Temperature170°COptimal temperature for maximum yield
Reaction Time30 minutesUnder microwave irradiation
Microwave Power400 W maximumControlled energy input
Solvent OptionsPEG 400, 2-ethoxyethanolPEG 400 provides excellent yields
Yield Range43-95%Dependent on specific substituents
Purification MethodRecrystallizationFrom appropriate solvent

Solvent Selection for Optimized Synthesis

The choice of solvent plays a crucial role in the synthesis of triazine derivatives. Research has shown that polyethylene glycol (PEG 400) serves as an effective green medium for the microwave-assisted synthesis of triazine derivatives, offering both environmental advantages and improved yields . Table 4 presents a comparison of different solvents used in the synthesis of triazine derivatives.

Table 4: Effect of Solvent on Yield in Triazine Derivative Synthesis

SolventTemperature (°C)Time (min)Isolated Yield (%)
2-methoxyethanol1703083
2-ethoxyethanol1703095
Ethylene glycol1703087
Glycerol1703023
DMSO1703082
PEG 4001703094
PEG 4001603073
PEG 4001803076

Biological Activities and Applications

Mechanism of Action

The mechanism of action for triazine derivatives typically involves interaction with biological molecules and disruption of metabolic pathways. For antimicrobial applications, triazine compounds may interfere with essential bacterial metabolic processes, leading to growth inhibition or cell death. The specific benzyl and ethyl substituents on N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine likely influence its binding affinity and selectivity for biological targets.

The chlorine atom at position 6 may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets. The amine groups provide hydrogen bonding capabilities, which can be crucial for interaction with protein targets and receptors.

Research Applications

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine is primarily designated for research and development use . As a synthetic intermediate or chemical probe, it may serve various research purposes:

  • As a building block for the synthesis of more complex bioactive molecules

  • In structure-activity relationship (SAR) studies to understand the effect of specific substituents on biological activity

  • As a chemical tool for investigating biological pathways and mechanisms

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